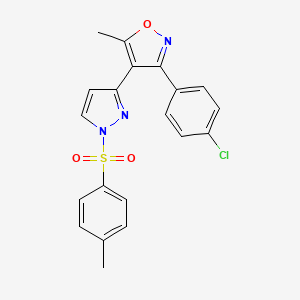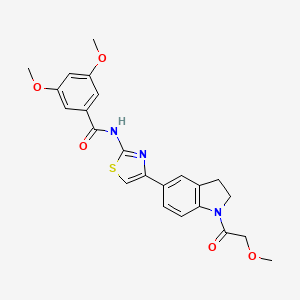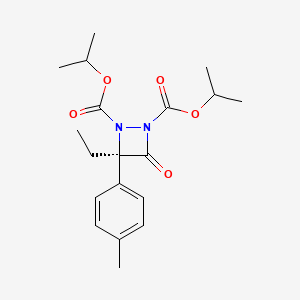![molecular formula C18H24N4O3S B10763883 1-[(3,4-dimethoxyphenyl)methyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one](/img/structure/B10763883.png)
1-[(3,4-dimethoxyphenyl)methyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML247 is a pharmacological chaperone compound that has shown potential in the treatment of lysosomal storage diseases, particularly Pompe disease. Pompe disease is caused by mutations in the gene encoding acid alpha-glucosidase, leading to the accumulation of glycogen in lysosomes and subsequent cellular dysfunction . ML247 is a non-inhibitory pharmacological chaperone that stabilizes the proper folding of the mutated enzyme, thereby enhancing its activity and reducing glycogen accumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ML247 involves several key steps, including the formation of the core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the core scaffold, followed by the addition of various substituents through reactions such as nucleophilic substitution, reduction, and oxidation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of ML247 may involve large-scale synthesis using batch or continuous flow reactors. The process includes optimization of reaction conditions to maximize yield and minimize impurities. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: ML247 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: ML247 can be reduced to form reduced analogs with different pharmacological properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various analogs and derivatives of ML247, each with potentially different pharmacological activities .
Wissenschaftliche Forschungsanwendungen
ML247 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study enzyme stabilization and protein folding.
Biology: Investigated for its role in modulating enzyme activity and reducing cellular stress.
Medicine: Explored as a potential therapeutic agent for lysosomal storage diseases, particularly Pompe disease.
Industry: Utilized in the development of new pharmacological chaperones and enzyme stabilizers
Wirkmechanismus
ML247 exerts its effects by binding to the active site of acid alpha-glucosidase, stabilizing the enzyme’s proper folding and enhancing its activity. This binding prevents the enzyme from misfolding and being degraded by the cellular quality control system. As a result, the enzyme can effectively hydrolyze glycogen, reducing its accumulation in lysosomes and alleviating the symptoms of Pompe disease .
Similar Compounds:
N-acetylcysteine: Another pharmacological chaperone with no inhibitory properties on acid alpha-glucosidase.
CID 1512045: A compound with similar efficacy and activation properties as ML247.
Comparison: ML247 is unique in its non-inhibitory mechanism of action, which distinguishes it from other pharmacological chaperones that act as competitive inhibitors. This non-inhibitory property reduces the risk of adverse enzymatic inhibition, making ML247 a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C18H24N4O3S |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
1-[(3,4-dimethoxyphenyl)methyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H24N4O3S/c1-4-7-21-10-13-16(19-11-21)22(18(26)20-17(13)23)9-12-5-6-14(24-2)15(8-12)25-3/h5-6,8,19H,4,7,9-11H2,1-3H3,(H,20,23,26) |
InChI-Schlüssel |
FBESZLCTQRAXBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CC2=C(NC1)N(C(=S)NC2=O)CC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-(3,4-Dihydro-2H-Benzo[B][1,4]Dioxepin-7-yl)Thiazol-2-yl)Piperidine-4-Carboxylic Acid](/img/structure/B10763803.png)
![[(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate](/img/structure/B10763812.png)
![3-[(2,6-Difluorobenzoyl)amino]-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid](/img/structure/B10763821.png)
![N-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiophen-3-ylmethyl)acetamido)phenyl)cyclopropanecarboxamide](/img/structure/B10763822.png)
![N-ethyl-3-[3-(4-phenylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B10763825.png)
![N-(4-Methylpiperazin-1-Yl)-2-[(5z)-4-Oxo-2-Thioxo-5-(2,3,6-Trichlorobenzylidene)-1,3-Thiazolidin-3-Yl]acetamide](/img/structure/B10763831.png)
![(2R)-2-[[2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetyl]-cyclohexylamino]-N-cyclopentylpropanamide](/img/structure/B10763835.png)




![N-[4-[[2-(benzotriazol-1-yl)acetyl]-(thiophen-3-ylmethyl)amino]phenyl]cyclopropanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763884.png)

![8-(2-oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B10763893.png)